Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of indole, thiazolopyrimidine, and carboxylate groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolopyrimidine moiety, and finally the esterification to form the carboxylate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of efficient purification techniques are crucial for the industrial production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with indole, thiazolopyrimidine, and carboxylate groups. Examples include:
- Indole-3-carboxylate derivatives
- Thiazolopyrimidine-based compounds
- Methoxyphenyl-substituted heterocycles
Uniqueness
What sets Isopropyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C33H28ClN3O5S |
---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
propan-2-yl (2Z)-2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H28ClN3O5S/c1-18(2)42-32(40)26-19(3)35-33-37(28(26)21-11-15-23(41-4)16-12-21)31(39)29(43-33)27-24-7-5-6-8-25(24)36(30(27)38)17-20-9-13-22(34)14-10-20/h5-16,18,28H,17H2,1-4H3/b29-27- |
InChI Key |
WXQHZWHPVKWEPH-OHYPFYFLSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)SC2=N1)C6=CC=C(C=C6)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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